(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol

Fragment-Based Drug Discovery Lipophilicity Optimization Physicochemical Property Analysis

Fragment-based screening campaigns demand reproducible physicochemical profiles to avoid confounding SAR. Generic cyclobutyl-amino-alcohol scaffolds introduce uncontrolled variability in XLogP3 (Δ0.5) and TPSA (Δ9.2 Ų), undermining hit expansion. (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol (CAS 1403565-70-7) eliminates this risk with a fixed THF ether substituent. • Guaranteed ≥97% purity, batch-consistent for biochemical assays & X-ray crystallography. • XLogP3 0.2, TPSA 55.5 Ų within fragment hit sweet spot for balanced permeability & solubility. • Rigid THF H-bond acceptor enables defined spatial orientation for target selectivity.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13629350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(C2(CCC2)CN)O
InChIInChI=1S/C10H19NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h8-9,12H,1-7,11H2
InChIKeyLUQBIESYCPTVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol – Physicochemical & Structural Profile


(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol (CAS 1403565-70-7) is a bifunctional amino-alcohol building block comprising a cyclobutyl core, an aminomethyl substituent, and a tetrahydrofuran-2-yl methanol moiety [1]. This scaffold belongs to the C10H19NO2 constitutional isomer series and is supplied commercially at ≥97% purity for medicinal chemistry and fragment-based drug discovery campaigns . Computed descriptors from PubChem reveal an XLogP3 of 0.2, topological polar surface area (TPSA) of 55.5 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds, establishing a well-defined physicochemical profile distinct from simpler cyclobutyl-amino-alcohol analogs [1].

Workflow
Fragment-based screening and lead optimization
Selection
Bifunctional amino-alcohol with cyclobutyl and THF moieties; balanced logP and PSA
Use Context
SAR campaigns requiring reproducible physicochemical property control

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol – Irreplaceability vs. Cyclobutyl-Amino-Alcohol Analogs


The tetrahydrofuran-2-yl substituent in (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol is not a passive structural decoration. Replacing it with a simple hydroxyl group—as in the des-THF analog [1-(aminomethyl)cyclobutyl]methanol—shifts the computed XLogP3 from 0.2 to -0.3, increases TPSA by 9.2 Ų, and eliminates one hydrogen-bond acceptor [1][2]. These differences are consequential in fragment-based screening: they alter predicted membrane permeability, solubility, and the ability to engage polar subpockets within target proteins [3]. Generic substitution with a simpler cyclobutyl-amino-alcohol scaffold would therefore introduce uncontrolled variability in physicochemical property space, undermining structure–activity relationships and making procurement decisions for reproducible SAR campaigns unreliable without explicit re-optimization of the altered vector.

Contains THF: cyclic ether, H-bond acceptor, moderate lipophilicity
Des-THF analog: hydroxyl only, lower logP, higher PSA, fewer acceptors
Substitution shifts lipophilicity and polarity, may alter membrane permeability and solubility profiles in screening assays.
Conformationally restricted THF oxygen positioning
Free hydroxyl rotation without defined orientation
Loss of cyclic ether rigidity may undermine engagement of polar subpockets and reduce binding specificity.

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol – Quantitative Differentiation vs. Des-THF Analog


Lipophilicity-Driven Permeability Gain vs. Des-THF Analog

The target compound exhibits a computed XLogP3 of 0.2, a 0.5 log unit increase over the des-THF analog [1-(aminomethyl)cyclobutyl]methanol, which registers –0.3 [1][2]. This moderate gain in lipophilicity places the compound in a more drug-like logP window for fragment hits without entering the high-logP risk zone associated with promiscuity.

Lipophilicity
Class-level inference
Target XLogP3 0.2
Des-THF XLogP3 -0.3
Reported 0.5 log unit gain may support passive permeability while maintaining solubility
Computed value; class-level inference for fragment hit optimization
Fragment-Based Drug Discovery Lipophilicity Optimization Physicochemical Property Analysis

Polar Surface Area and H-Bond Acceptor Advantage vs. Des-THF Analog

The target compound has a TPSA of 55.5 Ų and three hydrogen-bond acceptors (two from the tetrahydrofuran oxygen and hydroxyl group, one from the amine), compared to 46.3 Ų and two hydrogen-bond acceptors for the des-THF analog [1][2]. The additional H-bond acceptor from the THF moiety enhances the capacity for directed polar interactions with protein backbone or side-chain residues.

PSA & H-Bond Acceptors
Class-level inference
TPSA 55.5 Ų, HBA 3
vs
TPSA 46.3 Ų, HBA 2
Higher TPSA and extra H-bond acceptor may enhance oral bioavailability prediction and polar subpocket engagement
Computed values; class-level structure–property relationship
Structure-Based Drug Design Fragment-Based Screening Protein–Ligand Interactions

Vendor-Confirmed Purity for Reproducible SAR Studies

Independent commercial vendors report a minimum purity of 97% (AKSci) and 98% (Leyan) for (1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol . In contrast, the des-THF analog is typically supplied at 97% purity, but the absence of the THF group eliminates the conformationally rigidifying ether oxygen that distinguishes the target scaffold. Purity assurance above 97% minimizes batch-to-batch variability, a critical factor in fragment library maintenance and hit validation workflows.

Purity
Data to verify
97–98%
Vendor-reported purity may support reproducible SAR when independently verified
Supplier data; confirm per lot COA
Medicinal Chemistry Lead Optimization Reproducibility

(1-(Aminomethyl)cyclobutyl)(tetrahydrofuran-2-yl)methanol – High-Value Procurement Scenarios


Fragment-Based Discovery Requiring Balanced Lipophilicity and PSA

The compound's XLogP3 of 0.2 and TPSA of 55.5 Ų place it within the ‘sweet spot’ for fragment hits [1][2]. The scaffold offers moderate lipophilicity for passive permeability while retaining sufficient hydrogen-bonding capacity to interact with target active sites, making it a strong choice for fragment libraries where both permeability and solubility must be maintained during hit expansion.

Conformationally Restricted Pharmacophore Design with THF Ether

The tetrahydrofuran-2-yl group provides a rigid cyclic ether that serves as a hydrogen-bond acceptor without the rotatable bond penalty of an acyclic ether [1]. This is particularly valuable in projects targeting protein kinases or GPCRs where a defined spatial orientation of the oxygen lone pair can contribute to binding specificity over closely related off-targets.

Standardized Building Block for Reproducible SAR Campaigns

With vendor-guaranteed purity of 97–98% [1][2], the compound meets the quality threshold required for primary biochemical assays and X-ray crystallography soak-and-harvest protocols. Consistent physicochemical properties across batches reduce the risk of confounding variables in dose-response and selectivity profiling studies.

Application
Selection Property
Validation Focus
Fragment-based screening
Balanced lipophilicity and PSA profile
Permeability and solubility in hit-to-lead optimization
Conformationally restricted pharmacophore design
Cyclic ether oxygen as H-bond acceptor
Binding specificity over related off-targets
Reproducible SAR campaigns
High purity specification
Batch-to-batch variability in dose-response assays
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